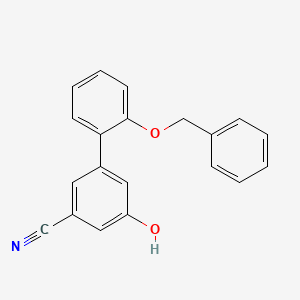
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2-C5P95) is an organic compound that has been widely used in scientific research. It is a colorless crystalline solid with a molecular weight of 332.4 g/mol and a melting point of 109-111 °C. 2-C5P95 is a versatile synthetic reagent with a wide range of applications due to its chemical properties.
Wirkmechanismus
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to act as a Lewis acid catalyst in organic synthesis. It is believed to facilitate the formation of carbon-carbon bonds by activating the reactants and promoting the formation of intermediates. It has also been shown to promote the formation of cyclic structures, such as cyclopropanes and cyclohexanes.
Biochemical and Physiological Effects
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have no significant biochemical or physiological effects. It is considered to be non-toxic and is not known to interact with other compounds or drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for lab experiments. It is a versatile reagent that can be used for a wide range of organic synthesis reactions. It is also relatively inexpensive, stable, and easy to handle. However, it does have some limitations. It is not soluble in water, so it must be used in anhydrous solvents. It also has a relatively low melting point, so it must be stored at low temperatures.
Zukünftige Richtungen
There are several potential future directions for 2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%. It could be used to synthesize a wider range of organic compounds, such as heterocycles and peptides. It could also be used to develop more efficient and cost-effective methods for drug synthesis. In addition, it could be used to develop more advanced materials for use in nanotechnology, such as nanowires and nanotubes. Finally, it could be used to develop more sensitive and selective electrochemical sensors.
Synthesemethoden
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol with anhydrous sodium cyanide in anhydrous dimethylformamide (DMF) to form 4-methoxy-3-trifluoromethyl-2-cyanophenol. The second step involves the reaction of this intermediate with sodium hydroxide in water to form 2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%. This method yields a 95% pure product.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. It has been used as a starting material for the synthesis of various organic compounds, such as pyridines, quinolines, and imidazoles. In drug discovery, it has been used as a building block for the synthesis of a variety of therapeutic agents. In materials science, it has been used for the preparation of polymers, nanomaterials, and electrochemical sensors.
Eigenschaften
IUPAC Name |
2-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-5-4-9(6-12(14)15(16,17)18)10-2-3-11(8-19)13(20)7-10/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRLQWPFOVQSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684998 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261969-06-5 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)











